(S)-tert-Butyl (1-aminobutan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-aminobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJCYTMWAXWVOM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-aminobutan-2-yl)carbamate typically involves the protection of the amine group in (S)-1-aminobutan-2-ol. One common method is to react (S)-1-aminobutan-2-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-aminobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary amines or alcohols.
Scientific Research Applications
(S)-tert-Butyl (1-aminobutan-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-aminobutan-2-yl)carbamate depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic conversion. The molecular targets and pathways involved vary based on the specific use of the compound. For example, it may inhibit certain enzymes or interact with specific receptors in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-tert-Butyl (1-aminobutan-2-yl)carbamate with structurally related carbamates, focusing on substituents, synthesis routes, reactivity, and applications.
Structural Variations and Molecular Features
The tert-butyl carbamate group is a common motif in these compounds, providing steric protection to the amine moiety. Key structural differences arise from substituents on the carbon backbone, which influence physicochemical properties and reactivity.
Reactivity and Functional Group Influence
- Hydroxyl Groups (e.g., Compound 85) : Participate in hydrogen bonding and esterification/oxidation reactions.
- Ketones (e.g., Compound 86) : Serve as electrophilic sites for Grignard or hydride reductions.
- Aromatic Substituents (e.g., Methoxy-phenyl) : Enhance π-π stacking interactions in biological systems .
Biological Activity
(S)-tert-Butyl (1-aminobutan-2-yl)carbamate is a chiral carbamate derivative that has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a tert-butyl group linked to a carbamate moiety and an amino butane structure. The presence of a chiral center at the second carbon enhances its stereochemical properties, making it significant for various biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₂₀N₂O₂ |
| Chiral Center | Yes |
| Classification | Carbamate derivative |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in enzymatic pathways. Its structural characteristics allow it to interact with multiple biological targets, including viral proteases, which are crucial in the development of antiviral drugs.
Potential Applications
- Antiviral Drug Development : Similar compounds have been investigated for their ability to inhibit SARS-CoV-2 main protease, suggesting that this compound may have similar antiviral properties.
- Enzymatic Inhibition : Studies have shown that this compound can influence enzymatic pathways, potentially modulating various biological processes.
Inhibition Studies
In vitro studies have demonstrated that compounds similar to this compound effectively inhibit viral proteases. For example, biochemical assays measuring enzyme activity revealed significant inhibitory effects at varying concentrations of the compound.
Synthesis Pathways
The synthesis of this compound typically involves several steps, including the protection of amine groups and subsequent coupling reactions. This process is crucial for obtaining high yields of biologically active derivatives.
Safety and Handling
This compound is classified as an irritant and requires careful handling due to its corrosive nature. Proper safety protocols should be followed when conducting experiments involving this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
